molecular formula C16H17NO3 B1438527 4-Formyl-2,5-dimethyl-1-(3-methylbenzyl)-1H-pyrrole-3-carboxylic acid CAS No. 1172712-44-5

4-Formyl-2,5-dimethyl-1-(3-methylbenzyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1438527
CAS No.: 1172712-44-5
M. Wt: 271.31 g/mol
InChI Key: YPWUNZVUIBWSDF-UHFFFAOYSA-N
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Description

4-Formyl-2,5-dimethyl-1-(3-methylbenzyl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2,5-dimethyl-1-(3-methylbenzyl)-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common approach might include:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, such as a diketone or an α,β-unsaturated carbonyl compound, the pyrrole ring can be formed through a Paal-Knorr synthesis or a Knorr pyrrole synthesis.

    Functional Group Introduction:

    Methylation: Methyl groups can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield, purity, and cost-efficiency. This might include the use of continuous flow reactors, advanced catalysts, and automated synthesis processes.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2,5-dimethyl-1-(3-methylbenzyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)

Major Products

    Oxidation: 4-Carboxy-2,5-dimethyl-1-(3-methylbenzyl)-1H-pyrrole-3-carboxylic acid

    Reduction: 4-Hydroxymethyl-2,5-dimethyl-1-(3-methylbenzyl)-1H-pyrrole-3-carboxylic acid

    Substitution: Various substituted pyrrole derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Formyl-2,5-dimethyl-1-(3-methylbenzyl)-1H-pyrrole-3-carboxylic acid would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Lacks the benzyl group, leading to different chemical properties and reactivity.

    2,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrrole-3-carboxylic acid:

    4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid methyl ester: The ester group changes its solubility and reactivity compared to the carboxylic acid.

Uniqueness

4-Formyl-2,5-dimethyl-1-(3-methylbenzyl)-1H-pyrrole-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of the formyl, methyl, and carboxylic acid groups allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-formyl-2,5-dimethyl-1-[(3-methylphenyl)methyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-10-5-4-6-13(7-10)8-17-11(2)14(9-18)15(12(17)3)16(19)20/h4-7,9H,8H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWUNZVUIBWSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=C(C(=C2C)C(=O)O)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Formyl-2,5-dimethyl-1-(3-methylbenzyl)-1H-pyrrole-3-carboxylic acid

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